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Compound of Interest

N-(4-Methylphenyl)-3-
Compound Name:
oxobutanamide

Cat. No.: B160187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-(4-Methylphenyl)-3-
oxobutanamide, also known as acetoacet-p-toluidide. The document details its chemical and
physical properties, synthesis and characterization protocols, and an overview of its known
applications and biological potential.

Core Compound Properties

N-(4-Methylphenyl)-3-oxobutanamide is a white to off-white crystalline powder.[1] It is
primarily recognized as a key intermediate in the manufacturing of organic pigments.[2][3]
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Property Value Reference
CAS Number 951-07-5 [4]
Molecular Formula C11H13NO2 [2][4]
Molecular Weight 191.23 g/mol [2][4]
Appearance White to off-white crystalline (3]
powder/flakes
Melting Point 94-95 °C [2]
Boiling Point 376 °C at 760 mmHg [2]
Density 1.132 g/cm3 [2]
Flash Point 162 °C [2]
Soluble in hot water, alcohol,
Solubility ether, chloroform, acetone, [1]

glycerol, and benzene.

Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

The primary synthetic route for N-(4-Methylphenyl)-3-oxobutanamide involves the
acetoacetylation of p-toluidine. This can be achieved through two main pathways: reaction with
ethyl acetoacetate or with diketene (ketene dimer).

Synthesis Workflow
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Synthesis and Characterization Workflow
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Caption: Workflow for the synthesis, purification, and characterization of N-(4-

Methylphenyl)-3-oxobutanamide.

Experimental Protocol: Synthesis from p-Toluidine and

Ethyl Acetoacetate
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This protocol is adapted from general procedures for the synthesis of acetoacetanilides.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical
stirrer, dissolve p-toluidine in a suitable solvent such as toluene.

» Addition of Reactant: Add an equimolar amount of ethyl acetoacetate to the solution.

o Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. The product
may precipitate out of the solution. If not, the solvent can be removed under reduced
pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent system,
such as ethanol/water, to yield pure N-(4-Methylphenyl)-3-oxobutanamide.

Spectroscopic Characterization

The structural elucidation of N-(4-Methylphenyl)-3-oxobutanamide is confirmed through
various spectroscopic technigues.

1H and 13C NMR Spectroscopy

e 1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons
of the p-tolyl group, the methyl protons of the tolyl and acetyl groups, the methylene protons,
and the amide proton.[5]

¢ 13C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the
amide and ketone groups, the aromatic carbons, and the aliphatic carbons.
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1H NMR Data (Predicted)

Chemical Shift (ppm)

Assignment

~2.2 s, 3H (acetyl CHs)
~2.3 s, 3H (tolyl CHs)

~35 s, 2H (methylene CHy2)
~71 d, 2H (aromatic CH)
~7.4 d, 2H (aromatic CH)
~9.8 s, 1H (amide NH)

13C NMR Data (Predicted)

Chemical Shift (ppm) Assignment
~21 (tolyl CH3)

~30 (acetyl CH5)
~50 (methylene CH2)
~120-135 (aromatic CH)

~ 165 (amide C=0)

~ 205 (ketone C=0)

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 or 500 MHz NMR

spectrometer.

» Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per
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million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

e IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H
stretch of the amide, C=0 stretches of the amide and ketone, and aromatic C-H and C=C
stretches.

o Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the
compound, with the molecular ion peak [M]* observed at m/z 191.23.

Spectroscopic Data

Technique Expected Features

~3300 (N-H stretch), ~1710 (ketone C=0
FTIR (cm™1) stretch), ~1660 (amide C=0 stretch), ~1600,
1540 (aromatic C=C stretch)

MS (m/z) 191 [M]*, other fragmentation peaks

Applications and Biological Activity

N-(4-Methylphenyl)-3-oxobutanamide is a versatile intermediate in organic synthesis.[6]

Industrial Applications

The primary industrial use of this compound is as a coupling component in the synthesis of azo
pigments, such as C.I. Pigment Yellow 55 and Pigment Orange 63.[2][3]

Potential Biological Activity

While specific biological data for N-(4-Methylphenyl)-3-oxobutanamide is limited, the broader
class of N-aryl-3-oxobutanamides has been investigated for various biological activities.
Derivatives of this scaffold have shown potential as antibacterial and anticancer agents.[1] The
biological activity is often influenced by the substitution pattern on the aryl ring. For instance,
the presence of electron-withdrawing groups on the aryl ring has been shown to enhance
antibacterial activity in some derivatives.
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Further research is required to fully elucidate the specific biological profile of N-(4-
Methylphenyl)-3-oxobutanamide.

Logical Relationship Diagram
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Caption: Logical relationships showing the synthesis and potential applications of N-(4-
Methylphenyl)-3-oxobutanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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